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Genetic manipulation in Streptomyces is a multi-level process. The following diagram outlines the core-to-

applied workflow for strain engineering.
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The table below summarizes the key genetic elements and their functions in the engineering process.

Component Function & Role Specific Examples

Cluster- Pathway-specific transcriptional Streptomyces antibiotic regulatory
Situated activators (e.g., SARP family); primary proteins (SARPs) like Actll-ORF4 in the
Regulators target for overexpression to boost actinorhodin pathway [1].

(CSRs) production [1].

Pleiotropic Higher-level regulators that link AdpA (morphology & secondary
Regulators antibiotic production to physiology and metabolism), WbIA (negative regulator of

development; targets for deletion or

antibiotic synthesis), RelA (stringent
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Component Function & Role Specific Examples
overexpression to rewire global response), PhoR-PhoP (phosphate
metabolism [1] [2] [3]. regulation) [2] [4] [3].
Precursor Primary metabolic pathways that Methylmalonyl-CoA for polyketides;
Supply provide building blocks for secondary specific amino acids; engineering central
Pathways metabolites; engineering them can carbon, nitrogen, and phosphate
alleviate bottlenecks [5]. metabolism [4] [5].
Gene Delivery Method for introducing DNA into Intergeneric conjugation from E. coli is
System Streptomyces; essential for all genetic the most robust and widely used method
manipulations. [3].

Experimental Protocols for Strain Engineering

Protocol 1: Intergeneric Conjugation from E. coli to
Streptomyces

This is the most efficient method for introducing plasmid DNA into Streptomyces [3].

e Materials Required:

o E. coli ET12567 donor strain carrying your plasmid of interest.

[¢]

Fresh spores or vegetative mycelia of the Streptomyces recipient strain.
Soya Flour Mannitol (SFM) or Oatmeal (OAT) agar plates.

Apropriate antibiotics for selection.

60 mM CaCl-.

o Heat block or water bath set to 50°C.

[e]

[e]

o

¢ Step-by-Step Procedure:

o Prepare Donor: Grow the E. coli donor strain to mid-log phase.
o Prepare Recipient:
= For spores: Harvest fresh spores and apply a 10-minute heat shock at 50°C to
synchronize germination.
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= For mycelia: Pre-grow the Streptomyces strain in a rich liquid medium (e.g., TSB) for 24-
48 hours.

o Mix Cells: Mix approximately ( 1 \times 1078 ) donor E. coli cells with ( 4 \times 1077 )
Streptomyces spores or ( ~3 \times 1077 ) mycelial cfu. Pellet and wash to remove residual
antibiotics.

o Plate & Incubate: Resuspend the cell mixture and spot onto SFM plates supplemented with 60
mM CacClz. Incubate at the permissive temperature (e.g., 28°C or 37°C) for 15-20 hours.

o Overlay & Select: After incubation, overlay the plates with 1 mL of water containing selective
antibiotics (e.g., apramycin and phosphomycin to counter-select against the E. coli donor).

o Screen Exconjugants: Incubate plates until exconjugants appear (typically 3 to 5 days). Pick
colonies for further analysis.

Protocol 2: Markerless Gene Deletion

This protocol describes the use of a temperature-sensitive plasmid to create clean, marker-free deletions,

essential for sequential engineering [3].

e Materials Required:

o pKG1139 or similar vector (temperature-sensitive origin, gusA reporter).
o Standard molecular biology reagents for PCR and cloning.

¢ Step-by-Step Procedure:

o Clone Homology Arms: Amplify approximately 1.5 kb DNA fragments upstream and
downstream of the target gene. Clone these fragments into the temperature-sensitive plasmid,
flanking a counter-selectable marker.

o Conjugate: Transfer the resulting plasmid into the Streptomyces host via intergeneric
conjugation (as in Protocol 1).

o First Crossover: Isolate exconjugants and incubate at the non-permissive temperature (e.g.,
37°C for pSG5-based plasmids) with antibiotic selection. This selects for single-crossover
integrants where the entire plasmid has inserted into the chromosome via homologous
recombination.

o Second Crossover: Grow the integrants for several rounds without antibiotic selection at
the permissive temperature. This allows a second crossover event to occur, excising the
plasmid.

o Screen for Deletion: Screen colonies for loss of the plasmid-encoded antibiotic resistance.
Verify the resulting mutant via PCR to confirm the desired gene deletion.
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Protocol 3: Fermentation and Metabolite Analysis

A standardized small-scale fermentation protocol for assessing antibiotic production [2].

e Materials Required:

[¢]

Seed medium (e.g., Tryptic Soy Broth, TSB).

Fermentation medium (e.g., R5A, TSB, or other optimized media).
Methanol (HPLC grade).

LC-MS system.

[e]

o

o

¢ Step-by-Step Procedure:

o Seed Culture: Inoculate 15 ml of TSB in a 100 ml flask with a frozen spore suspension (( ~2
\times 1075 ) cfu). Incubate at 28°C for 48 hours at 180 rpm.

o Fermentation Culture: Transfer 1 ml of the seed culture into 30 ml of fermentation medium
(e.g., R5A) in a 300 ml flask. Incubate at 30°C for 5 days at 180 rpm.

o Harvest & Extract: Centrifuge the fermented broth. Discard the supernatant and wash the
mycelial biomass. Extract antibiotics from the biomass by stirring with methanol (3 ml per 1 g
wet weight) for 12 hours.

o Concentrate: Concentrate the extract in vacuo and resuspend in a small volume (e.g., 300 pl)
of methanol for analysis.

o Analyze:

= Bioassay: Use a paper disc diffusion assay against a sensitive indicator strain (e.g.,
Bacillus cereus).

= LC-MS: For quantification, use Liquid Chromatography-Mass Spectrometry. Pure
standard compounds should be used for calibration [2].

A Practical Strategy for Moenomycin & Its Application
to Medermycin

The table below outlines a successful sequential engineering strategy applied to moenomycin production in

S. ghanaensis [3]. This provides a powerful template for a project targeting medermycin or other antibiotics.
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Engineering Genetic Target & Rationale & Physiological Outcome in
Step Modification Effect Moenomycin
1. Improve Mutate AdpA binding Prevents replication inhibition, Improved growth
Growth sites in the chromosomal leading to faster growth and characteristics and
origin of replication (oriC). more homogeneous, smaller higher antibiotic titers.
mycelial pellets in submerged
culture [3].
2. Narrow Marker-less deletion of a  Simplifies the final product Accumulation of a
Product tailoring enzyme gene mixture by preventing a simplified, narrowed
Spectrum (moeH5, an specific modification, yielding a  spectrum of

amidotransferase).

dominant, single, or narrowed

moenomycin variants.

spectrum of analogs [3].

3. Boost Titer  Deletion of the pleiotropic Drastic enhancement

regulator *wblA*.

Removes a known negative
of antibiotic
production levels.

regulator of antibiotic
biosynthesis, thereby de-
repressing the pathway [3].

Integrative Omics for Pathway Elucidation and
Optimization

For complex antibiotics, advanced omics techniques can reveal hidden regulatory layers. A study on FK506

biosynthesis in S. tsukubaensis provides an excellent workflow [5]:

e Complete Genome Sequencing: Enables precise re-annotation of the biosynthetic gene cluster
(BGC) and identification of all relevant genes.

e Primary Transcriptome Mapping (RNA-seq): Identifies transcription start sites and reveals operon
structures, uncovering complex regulatory networks.

¢ Ribosome Profiling (Ribo-seq): Provides a snapshot of translation in vivo. This can identify severe
ribosome pausing at rare TTA codons, which are prevalent in Streptomyces and depend on the
bldA tRNA. Replacing these codons can relieve translational stalling and increase yield [1] [5].

¢ Multi-Omics Data Integration: Combining these datasets allows for a systems-level understanding
of the metabolic shift from primary growth to secondary metabolite production, identifying potential
precursor bottlenecks.
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I hope these detailed protocols and strategic notes provide a solid foundation for your work on medermycin.

Should you require clarification on any specific technique, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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